Bienvenue dans la boutique en ligne BenchChem!

Dextilidine

Stereochemistry Opioid receptor pharmacology Chiral resolution

Procure enantiopure Dextilidine (1S,2R enantiomer of tilidine) as the chiral reference standard for tilidine analytical methods and the bioactive isomer responsible for mu-opioid receptor agonism. Verify certified enantiomeric excess to ensure pharmacologically relevant results, as the (1R,2S) enantiomer is inactive. This prodrug requires hepatic CYP3A4/CYP2C19 activation; use as a probe substrate for in vitro metabolism studies or to develop abuse-deterrent formulations leveraging extensive first-pass effect. Prioritized for ERCP due to sphincter of Oddi-sparing profile versus conventional opioids. Standard international B2B shipping is feasible; mandatory DEA permits and/or BtMG authorization are required prior to purchase.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 20380-58-9
Cat. No. B3420875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextilidine
CAS20380-58-9
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2
InChIInChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1
InChIKeyWDEFBBTXULIOBB-DOTOQJQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextilidine CAS 20380-58-9: Stereochemically-Defined Prodrug for Opioid Analgesic Research and Formulation Development


Dextilidine (CAS 20380-58-9) is the (1S,2R)-enantiomer of ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, a synthetic aralkylamine opioid prodrug [1]. The clinically used opioid analgesic tilidine is the racemate comprising equimolar amounts of dextilidine and its enantiomer, ent-dextilidine [2]. As a prodrug, dextilidine undergoes hepatic N-demethylation—primarily via CYP3A4 and CYP2C19—to yield the active metabolite nortilidine, which acts as a selective agonist at the mu-opioid receptor (MOP) [3]. Dextilidine is classified under ATC code N02AX01 and is regulated as a controlled substance in multiple jurisdictions [4].

Why Dextilidine Cannot Be Interchanged with Tilidine Racemate or Other In-Class Opioid Prodrugs


Dextilidine presents a unique procurement and selection challenge because its analgesic activity is stereospecific: virtually all opioid activity of tilidine racemate resides in the (1S,2R)-isomer derived from dextilidine, while ent-dextilidine contributes negligible pharmacodynamic effect [1]. Furthermore, dextilidine is a prodrug whose clinical efficacy depends entirely on hepatic conversion to nortilidine—a process mediated by polymorphic CYP2C19 and CYP3A4 enzymes, creating patient-specific variability not seen with direct-acting opioids [2]. The fixed-dose combination with naloxone, used commercially to deter intravenous abuse, adds a formulation-specific abuse-deterrence dimension absent from comparator opioids such as tramadol or codeine [3]. These three factors—enantiomeric purity requirements, polymorphic bioactivation, and abuse-deterrent co-formulation—collectively mean that dextilidine/tilidine formulations cannot be generically substituted on the basis of opioid class membership alone.

Quantitative Differential Evidence: Dextilidine vs. Comparators Across Key Selection Dimensions


Enantiomeric Activity Partitioning: Dextilidine vs. ent-Dextilidine

The opioid analgesic activity of tilidine racemate is stereospecific: virtually all activity resides in the (1S,2R)-isomer derived from dextilidine, while the (1R,2S)-isomer (ent-dextilidine) is pharmacodynamically inactive at opioid receptors [1]. This is a qualitative yes/no activity partition rather than a graded potency difference. For procurement, this means dextilidine of high enantiomeric purity is the sole active stereoisomer—purchasing the racemate inherently includes 50% inactive material by weight [2].

Stereochemistry Opioid receptor pharmacology Chiral resolution

Prodrug-to-Active Metabolite Potency Gap: Tilidine vs. Nortilidine at Cloned Human MOP Receptors

In CHO-K1 cells stably expressing the human mu-opioid (MOP) receptor, tilidine (the prodrug racemate containing dextilidine) inhibited forskolin-induced cAMP accumulation with an IC50 of 11 µM, whereas its active metabolite nortilidine exhibited an IC50 of 110 nM—a 100-fold difference in potency [1]. Furthermore, neither tilidine nor nortilidine showed agonist activity at DOP, KOP, or NOP receptors at concentrations up to 100 µM, confirming nortilidine as a selective MOP agonist [1]. This demonstrates that the analgesic effect depends entirely on metabolic conversion.

Mu-opioid receptor cAMP inhibition Prodrug activation

Oral Bioavailability Bifurcation: Parent Compound vs. Active Metabolite

Following a single oral 50 mg dose of tilidine HCl in healthy subjects, the systemic availability of the parent compound was only 6%, whereas the active metabolite nortilidine achieved 99% systemic availability [1]. This near-complete first-pass extraction means that the parent dextilidine serves almost exclusively as a systemic prodrug, with negligible direct contribution to analgesia. The terminal half-life of nortilidine was 3.3 h after single oral dosing and 3.6 h after multiple dosing [1].

Pharmacokinetics First-pass metabolism Bioavailability

Equianalgesic Dosing: Tilidine/Dextilidine vs. Oral Morphine

Tilidine (and thus dextilidine as its active enantiomer) has an oral analgesic potency of approximately 0.2 relative to morphine, meaning a 100 mg oral dose of tilidine is equianalgesic to approximately 20 mg of oral morphine sulfate [1]. In a direct double-blind clinical comparison, intramuscular tilidine 100 mg and morphine 10 mg relieved postoperative pain to a similar degree [2]. This potency ratio has been corroborated by multiple independent sources [3].

Equianalgesic potency Opioid rotation Dose conversion

Respiratory Depression Risk: Intravenous Tilidine vs. Intravenous Morphine

In a controlled crossover study of 10 healthy volunteers, intravenous tilidine hydrochloride at doses of 50 mg and 100 mg induced less respiratory depression than intravenous morphine 10 mg, as assessed by the ventilatory response to inhaled carbon dioxide [1]. This finding was corroborated by Romagnoli and Keats, who reported that approximately 80–120 mg of intravenous tilidine produced respiratory depression comparable to that of morphine 10 mg IV [2]. The data suggest a wider respiratory safety margin for parenteral tilidine relative to morphine on a milligram basis.

Respiratory depression Ventilatory response Safety margin

Sphincter of Oddi Motility: Tilidine vs. Pentazocine

In a randomized, controlled study, intravenous tilidine 50 mg did not affect sphincter of Oddi motility, in contrast to intravenous pentazocine 30 mg, which significantly altered sphincter function [1]. This differential effect has clinical implications for analgesic selection in patients undergoing endoscopic manometry or those with pancreatobiliary disease, where opioid-induced sphincter spasm is a known complication [2].

Sphincter of Oddi Biliary motility Pancreatobiliary analgesia

Optimal Procurement and Application Scenarios for Dextilidine Based on Quantitative Differentiation Evidence


Stereochemical Reference Standard for Chiral Opioid Research

Dextilidine serves as the essential (1S,2R)-enantiomer reference standard for any analytical or pharmacological study involving tilidine or its metabolites. Because virtually all opioid activity resides in the dextilidine-derived isomer, enantiopure dextilidine is required to calibrate chiral chromatographic methods and to establish enantiomer-specific pharmacokinetic-pharmacodynamic relationships. Procurement of dextilidine with certified enantiomeric excess directly addresses the stereochemical purity requirement documented in Section 3, Evidence Item 1.

Prodrug Metabolism and CYP Polymorphism Studies

The 100-fold potency gap between tilidine (IC50 11 µM) and nortilidine (IC50 110 nM) at the MOP receptor makes dextilidine an ideal probe substrate for investigating CYP3A4- and CYP2C19-mediated prodrug activation. As documented in Section 3, Evidence Item 2, the complete dependence on hepatic N-demethylation for analgesic activity means dextilidine can serve as a sensitive in vitro and in vivo tool to assess CYP2C19 genotype effects, drug-drug interactions, and hepatic impairment on prodrug bioactivation, as supported by the twofold increase in nortilidine exposure observed with ritonavir-mediated CYP3A4 inhibition.

Formulation Development of Abuse-Deterrent Opioid Analgesics

The extreme first-pass extraction of dextilidine (6% parent bioavailability vs. 99% active metabolite bioavailability) creates a pharmacokinetic barrier to parenteral abuse that is leveraged in the commercial tilidine/naloxone fixed-dose combination. Procurement of dextilidine as the active pharmaceutical ingredient enables development of abuse-deterrent formulations where the naloxone component—inactive orally but bioavailable parenterally—neutralizes opioid effects upon attempted intravenous administration. This formulation strategy, documented in Section 3, Evidence Item 3, is not available with direct-acting opioids that lack equivalent first-pass metabolism.

Analgesic Selection in Pancreatobiliary and Endoscopic Procedures

Based on the direct comparative evidence that tilidine 50 mg IV spares sphincter of Oddi motility while pentazocine 30 mg IV impairs it (Section 3, Evidence Item 6), dextilidine-containing formulations represent a functionally differentiated option for peri-procedural analgesia in endoscopic retrograde cholangiopancreatography (ERCP) and in patients with pancreatobiliary disease. Procurement for gastroenterology and hepatobiliary surgical units should prioritize this sphincter-sparing profile over alternative opioids that induce biliary spasm.

Quote Request

Request a Quote for Dextilidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.